N-(3-acetylphenyl)-2,2-dimethylpropanamide

Description

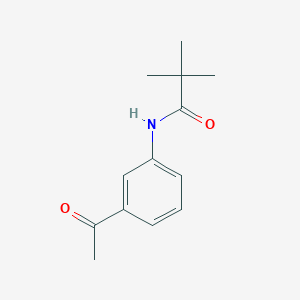

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(15)10-6-5-7-11(8-10)14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJNODJQTIHMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for N 3 Acetylphenyl 2,2 Dimethylpropanamide

Strategic Approaches to Amide Bond Formation

Direct amidation involves the reaction of an amine with a carboxylic acid or its derivative. The most common and direct synthesis of N-(3-acetylphenyl)-2,2-dimethylpropanamide involves the acylation of 3-aminoacetophenone with a pivalic acid derivative, typically pivaloyl chloride.

This transformation is frequently carried out under Schotten-Baumann conditions . organic-chemistry.orgbyjus.com This method utilizes an acyl chloride and an amine in the presence of an aqueous base, such as sodium hydroxide (B78521) or pyridine. byjus.comiitk.ac.in The base serves two critical roles: it neutralizes the hydrogen chloride (HCl) byproduct that is formed, preventing the protonation of the unreacted amine, and it can help to deprotonate the amine, increasing its nucleophilicity. organic-chemistry.orgbyjus.com The reaction is often performed in a two-phase solvent system (e.g., dichloromethane (B109758) and water) to separate the organic products from the aqueous base and salt byproducts. iitk.ac.in

The general reaction is as follows:

3-Aminoacetophenone + Pivaloyl Chloride → this compound + HCl

Alternative methods involve the use of peptide coupling reagents. These reagents activate the carboxylic acid (pivalic acid) to form a highly reactive intermediate that is then readily attacked by the amine (3-aminoacetophenone). While highly effective, these reagents are often expensive and generate stoichiometric byproducts, making them more suitable for small-scale or high-value syntheses.

| Method | Acylating Agent | Reagents/Conditions | Advantages | Disadvantages |

| Schotten-Baumann Reaction | Pivaloyl Chloride | Amine, NaOH (aq) or Pyridine, Biphasic Solvent (e.g., DCM/H₂O) | Cost-effective, simple procedure, scalable. organic-chemistry.org | Use of reactive acyl chloride, generation of HCl. |

| Peptide Coupling | Pivalic Acid | Amine, Coupling Agent (e.g., DCC, EDC, HATU), Base (e.g., DIPEA), Organic Solvent (e.g., DMF, DCM) | High yields, mild conditions, broad functional group tolerance. | High cost of reagents, stoichiometric waste. |

| Direct Thermal/Catalytic Amidation | Pivalic Acid | Amine, Catalyst (e.g., Boronic Acid), High Temperature, Dehydrating Agent (e.g., Molecular Sieves) | High atom economy, generates only water as a byproduct. | Requires high temperatures, catalyst may be expensive or sensitive. |

Synthetic strategies can be designed to be either convergent or divergent.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.gov While not the typical approach for a single target like this compound, a divergent strategy could be employed to create a series of analogs. For instance, one could start with 3-aminoacetophenone and react it with a variety of different acyl chlorides to produce a library of N-(3-acetylphenyl) amides. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships. acs.org

Chemo- and Regioselective Synthesis of this compound Scaffolds

Selectivity is a critical consideration in the synthesis of multifunctional molecules. For this compound, both regioselectivity and chemoselectivity are key.

Regioselectivity refers to the control of which position on a molecule reacts. In this case, the regioselectivity is predetermined by the choice of the starting material, 1-(3-aminophenyl)ethanone (3-aminoacetophenone). nih.gov The amino group is located at the meta-position (position 3) relative to the acetyl group, ensuring the final product has the desired substitution pattern.

Chemoselectivity is the selective reaction of one functional group in the presence of others. The 3-aminoacetophenone molecule contains two primary reactive sites: the nucleophilic amino group (-NH₂) and the electrophilic carbonyl of the acetyl group (-COCH₃). The direct acylation with pivaloyl chloride is highly chemoselective for the amino group. This is because the amine is a much stronger nucleophile than the ketone carbonyl is an electrophile. libretexts.org Under standard acylation conditions, the lone pair of electrons on the nitrogen atom readily attacks the acyl chloride, while the ketone remains unreactive. researchgate.netnih.gov This intrinsic difference in reactivity allows for the selective formation of the amide bond without the need for protecting the ketone functional group. nih.gov

Catalytic Transformations in the Synthesis of Related Amides

While the use of activated carboxylic acid derivatives like acyl chlorides is effective, modern synthetic chemistry emphasizes the development of more atom-economical and environmentally benign catalytic methods. Direct amidation of carboxylic acids with amines, where water is the only byproduct, is a highly desirable transformation.

Boron-based catalysts, particularly boronic acids, have emerged as effective promoters for such direct amidation reactions. nih.govresearchgate.net The mechanism is believed to involve the formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the boronic acid catalyst. rsc.orgresearchgate.net This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. The reaction typically requires heat and the removal of water, often with molecular sieves, to drive the equilibrium toward the amide product. rsc.org Electron-deficient aryl boronic acids have shown particularly high catalytic activity. researchgate.net

| Catalyst Type | Example Catalyst | General Conditions | Key Features |

| Boronic Acids | ortho-Iodophenylboronic acid, 3,4,5-Trifluorophenylboronic acid | Carboxylic acid, Amine, Molecular Sieves, Heat (e.g., refluxing toluene) | Good functional group tolerance, high atom economy. rsc.orgresearchgate.net |

| Borate Esters | B(OCH₂CF₃)₃ | Carboxylic acid, Amine, Heat (e.g., 80-100 °C) | Effective for challenging or sterically hindered substrates. |

| Biocatalysts | Lipases (e.g., Novozym 435) | Carboxylic acid/ester, Amine, Mild temperature, Aqueous or organic solvent | High selectivity, environmentally friendly ("green") conditions. |

These catalytic methods represent advanced alternatives for the synthesis of this compound and related N-aryl amides, offering advantages in sustainability and efficiency.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound from 3-aminoacetophenone and pivaloyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. chemguide.co.ukyoutube.comyoutube.com This mechanism is a two-step process involving addition followed by elimination.

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-aminoacetophenone onto the electrophilic carbonyl carbon of pivaloyl chloride. chemguide.co.ukbyjus.com This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. byjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most suitable leaving group, the chloride ion (Cl⁻), is expelled. chemguide.co.ukyoutube.com

Deprotonation: The product of the elimination step is a protonated amide (an amidium ion). A base present in the reaction mixture, such as another molecule of the amine or the added base (e.g., hydroxide or pyridine), removes the proton from the nitrogen atom. youtube.com This final deprotonation step neutralizes the positive charge and yields the stable this compound product and a salt byproduct (e.g., HCl or pyridinium (B92312) hydrochloride). byjus.com

This addition-elimination sequence is characteristic of reactions involving acyl derivatives and is fundamental to the formation of the amide bond in this synthesis. libretexts.org

Iii. Spectroscopic and Structural Characterization of N 3 Acetylphenyl 2,2 Dimethylpropanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of N-(3-acetylphenyl)-2,2-dimethylpropanamide would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the functional groups present:

Aromatic Protons: The protons on the phenyl ring are expected to appear in the range of δ 7.0-8.5 ppm. Due to the substitution pattern, a complex splitting pattern (multiplets) would be anticipated.

Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected, typically in the range of δ 7.5-9.0 ppm.

Acetyl Methyl Protons (-COCH₃): A sharp singlet for the three protons of the acetyl group's methyl would likely be observed around δ 2.5-2.7 ppm.

tert-Butyl Protons (-C(CH₃)₃): A singlet corresponding to the nine equivalent protons of the tert-butyl group would be expected in the upfield region, around δ 1.2-1.4 ppm.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Ar-H |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~7.9 | br s | 1H | N-H |

| ~2.6 | s | 3H | -COCH₃ |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Carbon-13 (¹³C) NMR Spectral Characterization

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The expected chemical shifts for this compound are:

Carbonyl Carbons (C=O): Two distinct signals for the amide and ketone carbonyl carbons are expected in the downfield region, typically between δ 160-200 ppm.

Aromatic Carbons: The carbons of the phenyl ring would appear in the δ 110-150 ppm range.

tert-Butyl Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group would have characteristic shifts. The quaternary carbon would be around δ 30-40 ppm, and the methyl carbons would be around δ 25-30 ppm.

Acetyl Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to resonate around δ 25-30 ppm.

A hypothetical data table for the ¹³C NMR spectrum is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | Ketone C=O |

| ~176 | Amide C=O |

| ~140 | Aromatic C-N |

| ~138 | Aromatic C-CO |

| ~129 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~39 | Quaternary C of tert-butyl |

| ~27 | Methyl C of tert-butyl |

| ~26 | Methyl C of acetyl |

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would confirm the structural assignments made from 1D NMR spectra. However, no specific studies utilizing these techniques for this compound are currently available in public literature.

Vibrational Spectroscopy and Electronic Absorption Studies

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the following characteristic absorption bands would be expected:

N-H Stretching: A peak in the range of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are expected: one for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹ and one for the ketone carbonyl around 1680-1700 cm⁻¹.

N-H Bending: The amide N-H bending vibration (Amide II band) is expected around 1510-1550 cm⁻¹.

C-N Stretching: The amide C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ region.

A hypothetical data table for the FTIR spectrum is presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch |

| ~3080 | Aromatic C-H Stretch |

| ~2970 | Aliphatic C-H Stretch |

| ~1690 | Ketone C=O Stretch |

| ~1670 | Amide C=O Stretch (Amide I) |

| ~1530 | N-H Bend (Amide II) |

| ~1250 | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups. The presence of the acetyl group on the phenyl ring would likely result in a complex absorption pattern in the UV region (200-400 nm). Specific absorption maxima (λ_max) would need to be determined experimentally.

Mass Spectrometric Analysis for Molecular Confirmation

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (Molecular Formula: C₁₃H₁₇NO₂), the theoretical exact mass can be calculated. However, published experimental HRMS data confirming this value and detailing fragmentation patterns are not available.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a soft ionization technique suitable for analyzing polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts. While the expected [M+H]⁺ ion for this compound would have a mass-to-charge ratio (m/z) of approximately 220.1332, specific experimental ESI mass spectra, including fragmentation data from tandem mass spectrometry (MS/MS) studies, have not been documented in scientific literature for this compound.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.

Single Crystal X-ray Diffraction (SCXRD)

To perform SCXRD analysis, a suitable single crystal of the compound is required. The analysis yields detailed structural parameters, including the unit cell dimensions and space group. Despite the utility of this technique, there are no published reports containing the single-crystal X-ray diffraction data for this compound or its immediate derivatives.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds or van der Waals forces, that stabilize the structure. Without crystallographic data from SCXRD, a detailed analysis of the crystal packing and intermolecular interactions for this compound cannot be performed.

Iv. Computational Chemistry and Theoretical Studies on N 3 Acetylphenyl 2,2 Dimethylpropanamide

Quantum Chemical Investigations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. These methods model the electron density to determine the energy and properties of a system.

A comprehensive search of the scientific literature reveals no specific studies focused on the molecular geometry optimization or detailed electronic structure analysis of N-(3-acetylphenyl)-2,2-dimethylpropanamide using DFT or other quantum chemical methods. Such a study would typically involve calculating the molecule's lowest energy conformation, bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would provide insights into the distribution of electrons, molecular orbitals, and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). There are no published applications of FMO theory specifically to this compound. A theoretical investigation would involve calculating the energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, which is an indicator of the molecule's excitability and chemical reactivity.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis and the mapping of a molecule's potential energy surface (PES) are computational techniques used to identify stable conformers and the energy barriers between them. To date, no specific conformational analysis or potential energy surface mapping for this compound has been reported in the literature.

Prediction of Spectroscopic Parameters and Validation

Computational methods are frequently used to predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to validate both the computational method and the experimental structure determination. At present, there are no available studies in the public domain that report the theoretical prediction and subsequent experimental validation of spectroscopic parameters for this compound.

Simulation of Reaction Mechanisms and Transition States

Theoretical simulations are invaluable for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of how a molecule might be synthesized or how it might metabolize. A thorough review of existing research indicates that no studies on the simulation of reaction mechanisms or the identification of transition states involving this compound have been published.

V. Chemical Transformations and Derivatization Strategies of N 3 Acetylphenyl 2,2 Dimethylpropanamide

Strategic Functionalization of the Acetyl Group

The acetyl group is a versatile handle for a variety of chemical modifications, including reduction to access alcohols and alkyl derivatives, as well as condensation and addition reactions to build more complex molecular architectures.

The ketone of the acetyl group can be selectively reduced to a secondary alcohol or completely reduced to an alkyl group. The choice of reducing agent is critical to control the extent of reduction and to avoid affecting the amide functionality.

Reduction to the corresponding secondary alcohol, N-(3-(1-hydroxyethyl)phenyl)-2,2-dimethylpropanamide, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation but might risk reduction of the amide carbonyl if the reaction conditions are not carefully controlled.

For the complete reduction of the acetyl group to an ethyl group, harsher reduction conditions are typically required. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for such transformations. However, the acidic conditions of the Clemmensen reduction could potentially hydrolyze the amide bond, while the high temperatures and strong base of the Wolff-Kishner reduction might also pose challenges to the stability of the starting material.

| Transformation | Reagents and Conditions | Product |

| Ketone to Alcohol | Sodium borohydride (NaBH₄), Methanol, Room Temperature | N-(3-(1-hydroxyethyl)phenyl)-2,2-dimethylpropanamide |

| Ketone to Alkyl | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl), Reflux | N-(3-ethylphenyl)-2,2-dimethylpropanamide |

| Ketone to Alkyl | Hydrazine (N₂H₄), Potassium hydroxide (B78521) (KOH), High Temperature | N-(3-ethylphenyl)-2,2-dimethylpropanamide |

The acetyl group's carbonyl carbon is electrophilic and its α-protons are acidic, making it amenable to a range of condensation and addition reactions. These reactions are pivotal for extending the carbon skeleton and introducing new functional groups.

Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with active methylene (B1212753) compounds in the presence of a basic catalyst. For instance, reaction with malononitrile, catalyzed by a weak base like piperidine (B6355638) or pyridine, would yield an α,β-unsaturated dinitrile derivative. wikipedia.orgrsc.org Such products are valuable intermediates for the synthesis of various heterocyclic compounds.

Mannich Reaction: This three-component condensation reaction involves the aminoalkylation of the α-carbon of the acetyl group. wikipedia.orgyoutube.com In the presence of formaldehyde (B43269) and a primary or secondary amine (or ammonia), a β-amino ketone, known as a Mannich base, is formed. wikipedia.orgyoutube.com These products are useful building blocks in pharmaceutical synthesis.

| Reaction Type | Typical Reagents | Potential Product Class |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), Basic catalyst (e.g., piperidine) | α,β-Unsaturated carbonyl compounds |

| Mannich Reaction | Formaldehyde, Primary or secondary amine, Acid catalyst | β-Amino-carbonyl compounds (Mannich bases) |

Directed Modifications of the Phenyl Ring

The substitution pattern of the phenyl ring can be altered through electrophilic aromatic substitution and modern cross-coupling reactions, allowing for the introduction of a wide array of substituents.

In N-(3-acetylphenyl)-2,2-dimethylpropanamide, the acetyl group is a deactivating, meta-directing group, while the N-acylamino group is an activating, ortho, para-directing group. The steric bulk of the pivaloyl group on the nitrogen may hinder substitution at the ortho positions (2- and 4-positions). The acetyl group strongly directs incoming electrophiles to the positions meta to it (positions 2-, 4-, and 6-). The N-acylamino group directs to its ortho (2- and 6-positions) and para (4-position) positions. Therefore, the positions most activated for electrophilic substitution would be the 4- and 6-positions, which are ortho and para to the activating N-acylamino group and meta to the deactivating acetyl group.

Nitration: Treatment with a nitrating mixture (a combination of nitric acid and sulfuric acid) would likely introduce a nitro group at the 4- or 6-position of the phenyl ring.

Halogenation: Electrophilic halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would be expected to yield the corresponding bromo-substituted derivative, again favoring the 4- and 6-positions.

| EAS Reaction | Typical Reagents | Predicted Major Regioisomers |

| Nitration | HNO₃, H₂SO₄ | N-(3-acetyl-4-nitrophenyl)-2,2-dimethylpropanamide and N-(3-acetyl-6-nitrophenyl)-2,2-dimethylpropanamide |

| Bromination | Br₂, FeBr₃ | N-(3-acetyl-4-bromophenyl)-2,2-dimethylpropanamide and N-(3-acetyl-6-bromophenyl)-2,2-dimethylpropanamide |

To introduce a wider range of substituents with high regioselectivity, the phenyl ring can first be halogenated, and then subjected to various palladium-catalyzed cross-coupling reactions. For example, if the 4- or 5-bromo derivative of this compound is prepared, it can serve as a substrate for reactions like the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a bromo-derivative of the title compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org This is a powerful method for the synthesis of a wide range of substituted anilines.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl amine derivative |

Synthetic Routes via Amide Nitrogen Modifications

The amide nitrogen itself can be a site for functionalization, although it is generally less reactive than the other positions.

N-Alkylation: The N-H bond of the amide can be deprotonated with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide to introduce an alkyl group on the nitrogen. mdpi.comresearchgate.net This transformation can be challenging due to the relatively low acidity of the N-H proton and the potential for O-alkylation as a side reaction.

N-Arylation: While less common for amides compared to amines, N-arylation can be achieved under specific conditions, often requiring transition metal catalysis, such as copper- or palladium-catalyzed reactions with aryl halides. chemistryviews.orgresearchgate.net These reactions typically require specific ligands and reaction conditions to proceed efficiently.

| Modification | Reagents | Potential Product |

| N-Alkylation | 1. Sodium hydride (NaH) 2. Alkyl halide (e.g., CH₃I) | N-methyl-N-(3-acetylphenyl)-2,2-dimethylpropanamide |

| N-Arylation | Aryl halide, Copper or Palladium catalyst, Ligand, Base | N-aryl-N-(3-acetylphenyl)-2,2-dimethylpropanamide |

N-Alkylation and Acylation Reactions

The nitrogen atom of the amide group in this compound can serve as a nucleophile in alkylation and acylation reactions, leading to the formation of N-substituted derivatives.

N-Alkylation: The N-alkylation of secondary amides typically requires the deprotonation of the amide nitrogen with a strong base to form a more nucleophilic amidate anion, which then reacts with an alkylating agent. chimia.chcmu.edu Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The subsequent addition of an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, results in the formation of the corresponding N-alkylated product. The reaction is generally carried out under anhydrous conditions to prevent the quenching of the strong base.

While specific examples for this compound are not extensively documented, the general principles of amide N-alkylation are well-established. mdpi.comnih.gov The presence of the acetyl group on the phenyl ring is not expected to significantly interfere with the N-alkylation reaction under these conditions.

N-Acylation: N-acylation of this compound introduces a second acyl group onto the nitrogen atom, forming an imide. This transformation is typically achieved by reacting the amide with a highly reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a base. pharmaguideline.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen halide byproduct. rsc.org The reaction is usually performed in an inert aprotic solvent like dichloromethane (B109758) or acetonitrile.

For instance, the reaction of a secondary amide with an acyl chloride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can afford the corresponding imide in good yield. beilstein-journals.org This method provides a route to synthesize a variety of N-acyl derivatives of this compound.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Secondary Amides

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | 1. Strong base (e.g., NaH) in aprotic solvent (e.g., THF) 2. Alkyl halide (e.g., CH₃I, BnBr) | N-Alkyl-N-(3-acetylphenyl)-2,2-dimethylpropanamide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl, PhCOCl), Base (e.g., Et₃N, DIPEA) in aprotic solvent (e.g., CH₂Cl₂) | N-Acyl-N-(3-acetylphenyl)-2,2-dimethylpropanamide (Imide) |

Cleavage and Rearrangement of the Amide Linkage

The amide bond in this compound, while generally stable, can be cleaved under specific conditions. Additionally, rearrangements involving the N-acyl group can occur.

Cleavage of the Amide Linkage: The hydrolysis of the amide bond to yield 3-aminoacetophenone and pivalic acid can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. umich.eduresearchgate.net

Acid-catalyzed hydrolysis: This is generally carried out by heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: This involves heating the amide with a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon.

The rate of hydrolysis can be influenced by the steric hindrance of the pivaloyl group and the electronic effects of the acetylphenyl moiety.

Rearrangement of the Amide Linkage: Rearrangements of N-acyl anilides, such as the Fries rearrangement, are known to occur under acidic conditions, typically involving Lewis or Brønsted acids. However, the N-pivaloyl group is generally resistant to such rearrangements due to the stability of the tertiary carbocation that would be formed. More relevant to N-pivaloyl anilides are rearrangements that can occur under specific reaction conditions, for instance, in the presence of strong acids, which may lead to intramolecular cyclizations or other structural reorganizations. beilstein-journals.orgresearchgate.net Studies on o-(pivaloylaminomethyl)benzaldehydes have shown that rearrangements can occur under acidic conditions, leading to the formation of isoindole derivatives. beilstein-journals.org While the substrate is different, this highlights the potential for intramolecular reactions in sterically hindered N-acyl aniline (B41778) derivatives.

Formation of Advanced Derivatives and Analogs

The functional groups present in this compound serve as handles for the synthesis of more complex heterocyclic structures, which are of significant interest in medicinal chemistry.

The acetyl group and the amide nitrogen of this compound can participate in various cyclization reactions to form fused heterocyclic systems. For instance, N-acyl anilines are versatile precursors for the synthesis of quinolines, indoles, and benzodiazepines.

Quinoline (B57606) Derivatives: The synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction) or β-ketoesters (Combes quinoline synthesis) are well-established methods. pharmaguideline.comiipseries.org By analogy, this compound or its hydrolyzed product, 3-aminoacetophenone, could potentially be used as a precursor for the synthesis of substituted quinolines. For example, the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst can lead to the formation of a quinoline ring system. organic-chemistry.org

Indole (B1671886) Derivatives: Various indole syntheses, such as the Fischer, Bischler, and Leimgruber-Batcho methods, utilize aniline derivatives as starting materials. pharmaguideline.comrsc.orgorganic-chemistry.org The amino group, which can be obtained from the hydrolysis of the amide in this compound, is a key functionality for these cyclization reactions.

Benzodiazepine (B76468) Derivatives: 1,4-Benzodiazepines are an important class of heterocyclic compounds with diverse biological activities. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a suitable three-carbon unit. researchgate.net Alternatively, substituted anilines can be precursors for the synthesis of benzodiazepine derivatives through multi-step reaction sequences. rsc.org The amino and acetyl functionalities of derivatives of the title compound could potentially be utilized in the construction of a benzodiazepine ring. For example, an N-acyl aniline can be a precursor to a 1,4-benzodiazepine-2,5-dione. rsc.org

Table 2: Potential Heterocyclic Derivatives from this compound Precursors

| Heterocyclic System | General Synthetic Strategy | Key Precursor Functionality |

| Quinolines | Condensation with α,β-unsaturated carbonyl compounds or β-ketoesters | Amino group (from amide hydrolysis) |

| Indoles | Fischer, Bischler, or Leimgruber-Batcho synthesis | Amino group (from amide hydrolysis) |

| Benzodiazepines | Condensation with appropriate building blocks | Amino and acetyl groups |

Vi. N 3 Acetylphenyl 2,2 Dimethylpropanamide As a Chemical Building Block and Synthetic Intermediate

Utility in the Construction of Complex Organic Architectures

The structural framework of N-(3-acetylphenyl)-2,2-dimethylpropanamide offers multiple reaction sites, rendering it a useful synthon for the assembly of complex organic structures. The acetyl group's ketone functionality can undergo a wide range of classical C-C and C-N bond-forming reactions. These include aldol (B89426) condensations, Michael additions, and Wittig reactions, which are fundamental transformations for elongating carbon chains and introducing new functional groups.

Furthermore, the aromatic ring can be subjected to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional substituents that can further guide the construction of the target architecture. The amide group, while generally stable, can also participate in or direct reactions under specific conditions. This multi-faceted reactivity allows chemists to strategically build up molecular complexity in a stepwise and controlled manner. The interplay between the different functional groups can be exploited to achieve regio- and stereoselective transformations, which are crucial in the synthesis of intricate natural products and other complex organic molecules.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor for their synthesis. The acetyl group is a key handle for the construction of various heterocyclic rings. For instance, it can react with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively.

Moreover, condensation reactions with various binucleophiles can lead to the formation of a diverse range of heterocyclic systems. While direct examples for this compound are not extensively documented, the reactivity of the analogous N-(4-acetylphenyl) scaffold is illustrative. For example, related acetylphenyl derivatives are known to react with 2-mercaptobenzothiazole (B37678) to ultimately form complex benzothiazole-containing heterocyclic systems. Similarly, reactions with thiosemicarbazide (B42300) can lead to the formation of thiadiazole derivatives. The following table provides examples of heterocyclic cores that can be synthesized from acetylphenyl precursors.

| Precursor Functional Group | Reagent | Resulting Heterocyclic Core |

| Acetyl | Hydrazine (B178648) | Pyrazole (B372694) |

| Acetyl | Hydroxylamine | Isoxazole |

| Acetyl | Thiosemicarbazide | Thiadiazole |

| Acetyl | 2-Mercaptobenzothiazole | Benzothiazole derivatives |

These examples highlight the potential of this compound to be a versatile starting material for a wide range of heterocyclic compounds, each with the potential for unique biological or material properties.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The synthesis of novel pharmaceutical agents often relies on the availability of versatile intermediates that can be readily modified to produce a range of drug candidates. This compound fits this role admirably. The chemical handles present in the molecule allow for its incorporation into larger, more complex structures that can serve as scaffolds for drug discovery programs.

The modification of the acetyl group or the aromatic ring can lead to the generation of a library of compounds that can be screened for biological activity. For instance, the ketone of the acetyl group can be reduced to an alcohol and subsequently elaborated, or it can be converted into an amine via reductive amination. These transformations introduce new points of diversity for structure-activity relationship (SAR) studies. While specific examples for the 3-acetylphenyl isomer are not prevalent in the literature, the broader class of acetylphenylamides has been explored in the context of developing new therapeutic agents. For example, derivatives of N-((4-acetylphenyl)carbamothioyl)pivalamide have been investigated as multi-target-directed ligands, indicating the pharmaceutical relevance of this structural motif.

Design and Synthesis of Chemically Diverse Compound Libraries

In modern drug discovery, the generation of chemically diverse compound libraries is crucial for identifying new hit and lead compounds. Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for achieving this, and this compound is a well-suited building block for such approaches.

Its multiple reactive sites allow for the parallel synthesis of a large number of derivatives. By systematically varying the reagents that react with the acetyl group and the aromatic ring, a library of compounds with diverse structural features can be rapidly assembled. For example, a combinatorial approach could involve reacting this compound with a set of different aldehydes in an aldol reaction, followed by reaction with a set of various hydrazines to form a pyrazole library. This strategy allows for the exploration of a large chemical space in an efficient manner. The resulting compound libraries can then be screened in high-throughput assays to identify molecules with desired biological activities. The modular nature of syntheses starting from this compound makes it an attractive starting point for the generation of novel and diverse chemical entities for drug discovery and other applications.

Vii. Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, generating significant chemical waste. ucl.ac.ukcatalyticamidation.info The principles of green chemistry offer a framework to redesign the synthesis of N-(3-acetylphenyl)-2,2-dimethylpropanamide to be more environmentally benign. nih.gov

Future research could focus on catalytic direct amidation, a process that forms the amide bond from a carboxylic acid and an amine with the only byproduct being water. catalyticamidation.info Boronic acid-based catalysts, for example, have shown promise in facilitating such reactions under milder conditions. sigmaaldrich.comnih.gov Additionally, the replacement of conventional solvents like dichloromethane (B109758) and dimethylformamide with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, would significantly reduce the environmental impact of the synthesis. sigmaaldrich.comneuroquantology.comwiley.comresearchgate.netnumberanalytics.com Solvent-free, or solid-state synthesis, potentially catalyzed by boric acid, represents another promising avenue that minimizes waste and energy consumption. bohrium.comresearchgate.net Furthermore, enzymatic synthesis, utilizing lipases, could offer a highly selective and sustainable route to the target compound. nih.gov

| Parameter | Traditional Synthesis (Hypothetical) | Green Synthesis (Prospective) |

|---|---|---|

| Starting Materials | 3-aminoacetophenone and Pivaloyl chloride | 3-aminoacetophenone and Pivalic acid |

| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) or solvent-free |

| Catalyst/Reagent | Stoichiometric base (e.g., Triethylamine) | Catalytic Boronic Acid |

| Byproducts | Triethylamine (B128534) hydrochloride salt | Water |

| Energy Input | Potentially elevated temperatures | Lower temperatures, potentially room temperature |

| Waste Generation | High (solvent and salt waste) | Low (minimal solvent, water as only byproduct) |

Integration with Automation and High-Throughput Synthesis

By employing robotic liquid handlers, parallel reaction blocks, and automated purification systems, hundreds or even thousands of reactions can be performed in a miniaturized format. nih.govacs.org This approach would allow for a comprehensive investigation of the structure-activity relationship (SAR) of this compound for a given biological target. The integration of high-throughput synthesis with bioassays can create a closed-loop system where compounds are synthesized, purified, and tested in a continuous, automated fashion, significantly shortening discovery timelines. nih.govacs.org

| Step | Process | Technology | Objective |

|---|---|---|---|

| 1. Library Design | Computational enumeration of diverse building blocks (amines and acylating agents). | Cheminformatics software | Generate a virtual library of thousands of analogs. |

| 2. Reagent Dispensing | Automated dispensing of stock solutions of starting materials into a 96- or 384-well plate. | Robotic liquid handler | Prepare reaction plates with precise amounts of reactants. |

| 3. Parallel Synthesis | Execution of the amidation reaction under various conditions (catalysts, solvents, temperatures). | Parallel synthesis reactor | Synthesize a large array of compounds simultaneously. |

| 4. Automated Work-up and Purification | Automated quenching, extraction, and purification of the reaction products. | Automated liquid-liquid extractor and parallel HPLC | Isolate and purify the synthesized compounds. |

| 5. Analysis and Screening | High-throughput analysis (e.g., LC-MS) and biological screening. | Automated analytical instruments and robotic screening platforms | Confirm identity and purity, and assess biological activity. |

Application of Artificial Intelligence in Molecular Design

In the context of this compound, AI could be employed to design new analogs with enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity. harvard.edu A generative model could be trained on a database of known bioactive molecules and then conditioned to generate novel structures that incorporate the core scaffold of this compound while optimizing for a specific property, such as binding affinity to a target protein. This approach allows for the exploration of a vast and uncharted chemical space, potentially leading to the discovery of truly innovative compounds. arxiv.org

| Phase | Description | AI/ML Tool |

|---|---|---|

| 1. Model Training | A generative model is trained on a large chemical database (e.g., ZINC, ChEMBL) to learn the rules of chemical structure and syntax. | Recurrent Neural Network (RNN) or Transformer |

| 2. Property Prediction | Predictive models for target activity, solubility, and toxicity are developed using existing data. | Quantitative Structure-Activity Relationship (QSAR) models |

| 3. Molecule Generation | The trained generative model generates novel molecules, potentially guided by the property prediction models to create compounds with a desired profile. | Reinforcement Learning or Conditional Generative Models |

| 4. In Silico Filtering | The generated molecules are filtered based on predicted properties, synthetic accessibility, and novelty. | Computational filters and retrosynthesis prediction algorithms |

| 5. Synthesis and Testing | The most promising candidates are synthesized (ideally via automated synthesis) and tested experimentally. | - |

| 6. Model Refinement | The new experimental data is used to retrain and improve the generative and predictive models. | Iterative learning cycle |

Exploration of Novel Reactivity and Unprecedented Transformations

While the amide bond and the acetyl group are common functional groups, exploring their reactivity in novel chemical transformations could lead to the synthesis of unique and complex molecular architectures based on the this compound scaffold.

Future research could investigate the functionalization of the C-H bonds on the aromatic ring. rsc.org Transition-metal-catalyzed C-H activation, directed by the acetyl or amide group, could enable the introduction of new substituents at positions that are not accessible through classical electrophilic aromatic substitution. rsc.orgacs.org For instance, rhodium or ruthenium catalysts could be explored for the ortho-alkylation or olefination of the aromatic ring. rsc.org Furthermore, the acetyl group itself can be a handle for various transformations beyond simple reductions or oxidations. mdpi.comd-nb.infonih.gov For example, it could participate in novel cyclization reactions to form heterocyclic systems fused to the phenyl ring. psu.edu Exploring deacylative transformations could also lead to the formation of new C-C bonds where the acyl group is replaced by another functional group. nih.gov

| Reactive Site | Transformation | Potential Outcome | Key Reagents/Catalysts |

|---|---|---|---|

| Aromatic C-H bonds | Directed ortho-C-H Olefination | Introduction of a vinyl group ortho to the acetyl group. | Rh(III) or Ru(II) catalysts |

| Aromatic C-H bonds | meta-C-H Arylation | Introduction of an aryl group at the meta position. rsc.org | Palladium catalysts with a directing template |

| Acetyl group | Enamine formation and subsequent cycloaddition | Synthesis of fused heterocyclic rings. mdpi.com | Secondary amines, dienophiles |

| Acetyl group C-C bond | Aromatization-driven deacylative coupling | Replacement of the acetyl group with a new alkyl or aryl fragment. nih.gov | Iridium catalysts with a hydrazine (B178648) reagent |

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2,2-dimethylpropanamide?

Methodological Answer: The compound can be synthesized via a two-step acylation process:

Step 1: React 3-aminoacetophenone with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the target amide.

Step 2: Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Key Considerations:

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- 1H/13C NMR: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and reference internal standards (e.g., TMS). Key signals:

- Acetylphenyl protons: δ 7.4–8.1 ppm (aromatic), δ 2.6 ppm (acetyl CH₃).

- Dimethylpropanamide: δ 1.2 ppm (9H, C(CH₃)₃).

- IR Spectroscopy: Confirm amide C=O stretch at ~1650–1680 cm⁻¹.

- Mass Spectrometry: ESI-MS or EI-MS to verify molecular ion peak (expected m/z ~233.3 for C₁₃H₁₇NO₂) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood.

- Hazard Mitigation: Avoid skin contact (irritant) and inhalation (potential respiratory toxicity).

- Waste Disposal: Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Purity Validation: Use HPLC (C18 column, mobile phase: acetonitrile/water gradient) to confirm ≥98% purity.

- Mechanistic Studies: Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

Q. What methodologies are used to determine the crystal structure of this compound?

Methodological Answer:

- X-ray Diffraction: Grow single crystals via slow evaporation (solvent: ethyl acetate). Collect data using a Rigaku diffractometer (MoKα radiation, λ = 0.71073 Å).

- Refinement: Use SHELXL () to refine structural parameters. Key metrics:

- Bond lengths: C=O (~1.24 Å), C-N (~1.33 Å).

- Dihedral angles: Amide-phenyl plane ~85–90° (similar to ).

- Hydrogen Bonding Analysis: Identify intermolecular O-H···O and N-H···O interactions stabilizing the lattice .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., acetyl group → trifluoroacetyl, ) and assess bioactivity.

- In Vitro Assays: Test analogs against target enzymes (e.g., PTEN inhibition, ) or cancer cell lines (e.g., HCT-116, ).

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Q. What advanced techniques address challenges in purity analysis?

Methodological Answer:

- HPLC Method Development: Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA).

- Impurity Profiling: Compare retention times with synthetic byproducts (e.g., unreacted 3-aminoacetophenone).

- Quantitative NMR (qNMR): Use 1,3,5-trimethoxybenzene as an internal standard for purity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.